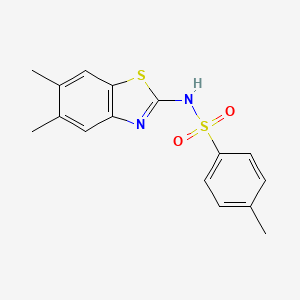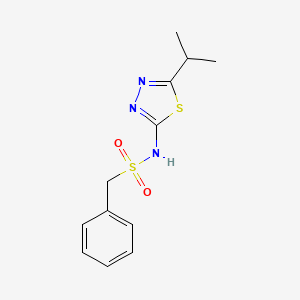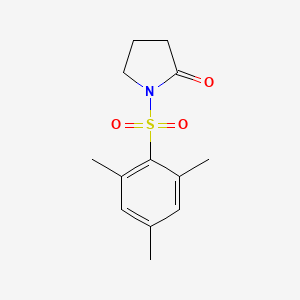
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide, also known as ABZI, is a small molecule that has gained attention for its potential therapeutic applications in various diseases. ABZI is a synthetic compound that belongs to the class of benzimidazole derivatives.
Mechanism of Action
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide activates the STING pathway by binding to a specific domain in the STING protein, leading to the production of type I interferons and other cytokines that activate the immune response. This compound also induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. This compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to activate the immune response by inducing the production of type I interferons and other cytokines. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide in lab experiments include its high potency and specificity for the STING pathway, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its safety and efficacy in humans.
Future Directions
For research on N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. In addition, this compound could be used in combination with other drugs or immunotherapies to enhance its therapeutic efficacy in cancer and autoimmune diseases. Further studies are also needed to explore the potential of this compound as a diagnostic tool for viral infections and cancer.
Synthesis Methods
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide involves a multistep process that starts with the reaction of 2-aminobenzimidazole with allyl bromide, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of the product can be improved by using different purification techniques such as column chromatography and HPLC.
Scientific Research Applications
N-(1-allyl-1H-benzimidazol-2-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, viral infections, and autoimmune diseases. This compound has been shown to activate the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response to viral infections and cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. In addition, this compound has been shown to modulate the immune response in autoimmune diseases such as lupus and multiple sclerosis.
properties
IUPAC Name |
4-chloro-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDZDPALWZYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)


![[3-(3-methyl-2-buten-1-yl)-1-(1-pyrrolidinylsulfonyl)-3-piperidinyl]methanol](/img/structure/B5635135.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)



![3-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5635155.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5635176.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)